4-乙基-3-甲基异噁唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

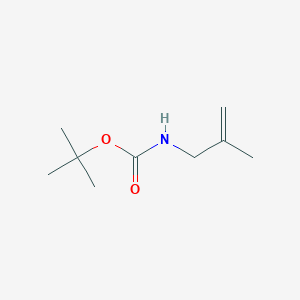

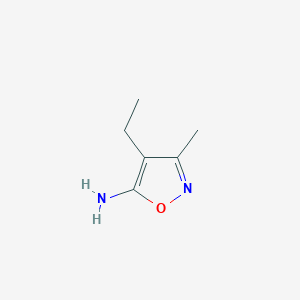

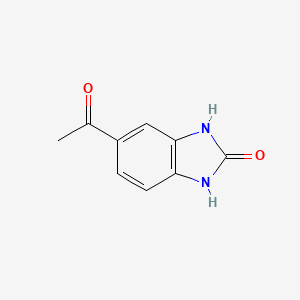

The compound 4-Ethyl-3-methylisoxazol-5-amine is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is a versatile scaffold in medicinal chemistry and has been incorporated into various pharmacologically active compounds.

Synthesis Analysis

The synthesis of isoxazole derivatives has been explored in several studies. For instance, the preparation of 4-ethoxycarbonyl- and 4-cyano-5-aminoisoxazoles was achieved by reacting hydroxylamine with ethyl α-ethoxymethylenecyanoacetate or α-ethoxymethylenemalononitrile, respectively . Another study reported the synthesis of 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones through a three-component reaction involving ethyl benzoylacetate, hydroxylamine, and aromatic aldehydes . Additionally, a palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones was used to construct 4-aminomethylidene isoxazolone derivatives .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex, as demonstrated by the synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, which was confirmed by various spectroscopic methods including IR, NMR, and mass spectrometry . The structure of isoxazole derivatives is crucial for their chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

Isoxazole derivatives exhibit a range of chemical reactivities. For example, 5-aminoisoxazoles were found to be unstable towards bases, undergoing ring cleavage at the nitrogen-oxygen bond . The photolysis of 2-arylisoxazol-5(2H)-ones in amines can lead to the formation of ketenes and carbenes . Furthermore, reactions of 5-amino-3-aryl-4-methylene-4,5-dihydroisoxazoles with various nucleophiles have been studied, yielding addition and/or addition-elimination products .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For instance, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined by X-ray crystallography, revealing intermolecular hydrogen bonds and π-interactions that contribute to the stability of the molecular layers . These properties are important for understanding the material's behavior in different environments and its potential applications.

科学研究应用

抗菌和抗真菌活性

4-乙基-3-甲基异噁唑-5-胺衍生物在抗微生物应用中显示出显著潜力。例如,Banpurkar, Wazalwar, & Perdih (2018)的研究表明合成的3-甲基-4H-异噁唑-5-酮具有显著的抗菌和抗真菌活性。这些化合物对革兰氏阳性细菌金黄色葡萄球菌特别有效,有些显示出接近标准格雷索富林的抗真菌活性。

抗白血病活性

从4-乙基-3-甲基异噁唑-5-胺衍生的化合物也被研究其抗白血病性质。Ryng & Duś (1994)合成了新的衍生物,包括一次、二次和杂环胺,并对其进行了抗白血病活性测试Ryng & Duś (1994)。

化学合成和催化

在化学合成和催化领域,4-乙基-3-甲基异噁唑-5-胺衍生物显示出有希望的结果。Pasunooti等人(2015年)利用异噁唑-3-羧酰胺衍生的双齿辅助剂进行Pd催化的C(sp3)-H键活化,导致α-氨基丁酸衍生物的高效芳基化和烷基化 Pasunooti等人(2015年)。

免疫调节作用

Ryng等人(1999年)探索了5-氨基-3-甲基异噁唑-4-羧酸酰胺的免疫调节作用,揭示了它们在影响免疫反应方面的潜力。这些化合物的刺激或抑制作用因苯环取代基而异 Ryng等人(1999年)。

生物活性聚合物开发

在生物活性聚合物的开发中,4-乙基-3-甲基异噁唑-5-胺衍生物已被有效利用。Tai等人(2002年)合成了用于控释制剂的化合物,显示在杀真菌应用中的潜力 Tai等人(2002年)。

合成新化合物

合成具有潜在药用应用的新化合物是4-乙基-3-甲基异噁唑-5-胺衍生物有用的另一个领域。Hui等人(2002年)合成了含有5-甲基异噁唑基团的1,3,4-噁二唑衍生物,确认具有抗菌活性Hui et al. (2002)。

安全和危害

属性

IUPAC Name |

4-ethyl-3-methyl-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-5-4(2)8-9-6(5)7/h3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQKXIAKMNHYEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(ON=C1C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536622 |

Source

|

| Record name | 4-Ethyl-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91084-67-2 |

Source

|

| Record name | 4-Ethyl-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)

![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)

![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)